molecular formula C14H20O4 B14350972 2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one CAS No. 92301-90-1

2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one

Cat. No.: B14350972
CAS No.: 92301-90-1
M. Wt: 252.31 g/mol
InChI Key: DNPAAYKAEDEYRP-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one is an organic compound with a complex structure that includes a propanone backbone substituted with a methyl group and a phenyl ring that is further substituted with three methoxy groups and an additional methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one typically involves the reaction of 2,4,6-trimethoxy-3-methylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic properties or its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(3-methylphenyl)propan-1-one
  • 2,4,6-Trimethoxy-1,3,5-triazine
  • 2,4,6-Trimethoxybenzaldehyde

Uniqueness

2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

92301-90-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2-methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one

InChI

InChI=1S/C14H20O4/c1-8(2)13(15)12-11(17-5)7-10(16-4)9(3)14(12)18-6/h7-8H,1-6H3

InChI Key

DNPAAYKAEDEYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C(C)C)OC

Origin of Product

United States

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